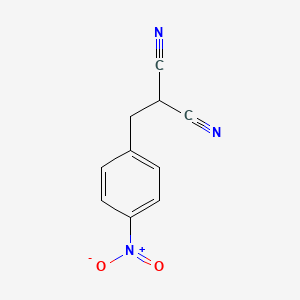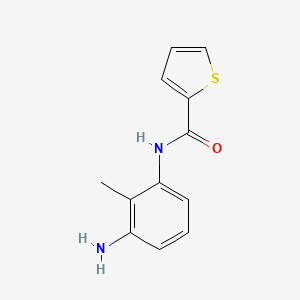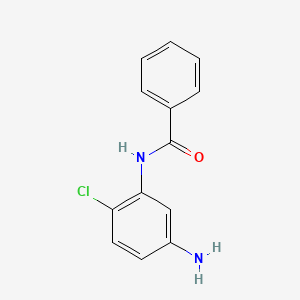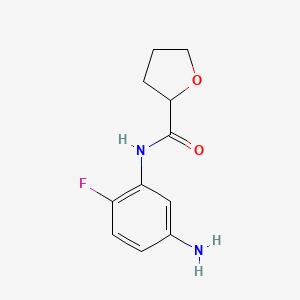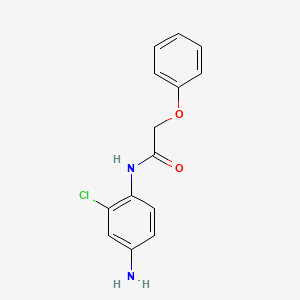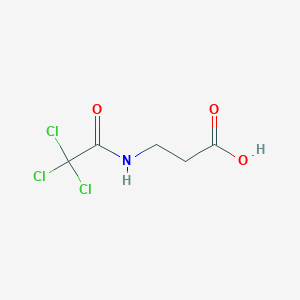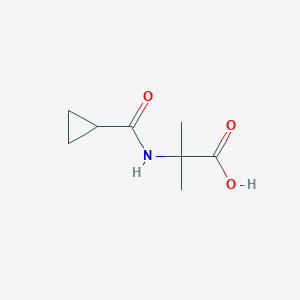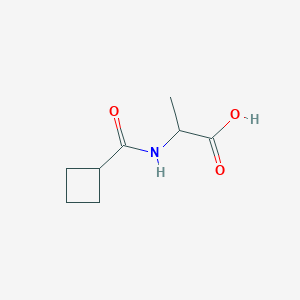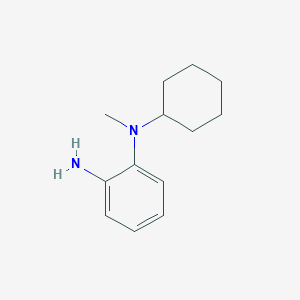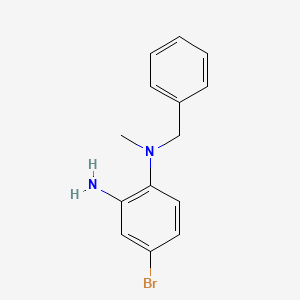
3-(4-硝基苯基)吡咯烷
描述
3-(4-Nitrophenyl)pyrrolidine, also known as NPP, is a synthetic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as antibiotics, antiviral agents, and anticancer drugs. NPP has been extensively studied due to its wide range of applications and its potential as a therapeutic agent.
科学研究应用
1. 合成和化学性质
吡咯烷,包括 3-(4-硝基苯基)吡咯烷,由于其生物效应和工业应用(例如在医药、染料和农用化学物质中),在杂环有机化学中具有重要意义。它们参与 [3+2] 环加成反应,展示了它们在合成化学中的用途。此类反应可以在温和的条件下进行,从而产生结构多样的吡咯烷衍生物,在各个领域具有潜在应用 (Żmigrodzka 等人,2022)。
2. 药用应用
在药物研究中,吡咯烷衍生物因其生物活性而受到探索。例如,它们可以在药物开发中用作钙拮抗剂,正如对吡咯烷衍生物的对映异构体进行的研究所示,该对映异构体显示出显着的冠状动脉血管扩张活性 (Tamazawa 等人,1986)。
3. 抗病毒研究
3-(4-硝基苯基)吡咯烷类似物已被研究其对病毒的活性。例如,某些吡咯烷衍生的三嗪与西多福韦等已建立的抗病毒药物相比显示出前景,证明了它们在抗病毒药物开发中的潜力 (Shabunina 等人,2021)。
4. 材料科学应用
1-(4-硝基苯基)吡咯烷等有机单晶的生长和表征一直是材料科学感兴趣的课题。这些晶体表现出高结晶性和发光等特性,使其在各种材料应用中具有潜在的用途 (Nirosha 等人,2015)。
5. 光物理学和光化学
吡咯烷衍生物也在光化学的背景下进行研究。它们表现出独特的行为,如分子内电子转移和荧光猝灭,这对于理解有机化合物的物理性质很重要,并且可能对新型光反应材料的开发产生影响 (Fasani 等人,2006)。
6. 有机催化
已探索在有机催化中使用基于吡咯烷的化合物,特别是在不对称合成中。例如,聚苯乙烯固定化的吡咯烷已被开发为迈克尔加成反应的高效、可回收的有机催化剂,展示了其在合成有机化学中的用途 (Miao & Wang,2008)。
安全和危害
The safety data sheet for pyrrolidine suggests that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
作用机制
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets due to their versatile scaffold . The specific targets can vary depending on the functional groups attached to the pyrrolidine ring .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . The nitrophenyl group may also influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a broad spectrum of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
属性
IUPAC Name |
3-(4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-3-1-8(2-4-10)9-5-6-11-7-9/h1-4,9,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBJFYWZNMPFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)
